N-{3-oxo-3-[(4-oxo-3,4-dihydro-6-quinazolinyl)amino]propyl}-2-pyrazinecarboxamide
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Overview
Description
N-{3-oxo-3-[(4-oxo-3,4-dihydro-6-quinazolinyl)amino]propyl}-2-pyrazinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline moiety linked to a pyrazinecarboxamide group, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-oxo-3-[(4-oxo-3,4-dihydro-6-quinazolinyl)amino]propyl}-2-pyrazinecarboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-oxo-3-[(4-oxo-3,4-dihydro-6-quinazolinyl)amino]propyl}-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to form different derivatives.
Substitution: This reaction can replace certain functional groups with others, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-{3-oxo-3-[(4-oxo-3,4-dihydro-6-quinazolinyl)amino]propyl}-2-pyrazinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{3-oxo-3-[(4-oxo-3,4-dihydro-6-quinazolinyl)amino]propyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinazoline structure and exhibit comparable biological activities.
Pyrazinecarboxamide derivatives: These compounds have similar chemical properties and are used in various scientific applications.
Uniqueness
N-{3-oxo-3-[(4-oxo-3,4-dihydro-6-quinazolinyl)amino]propyl}-2-pyrazinecarboxamide is unique due to its specific combination of quinazoline and pyrazinecarboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C16H14N6O3 |
---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
N-[3-oxo-3-[(4-oxo-3H-quinazolin-6-yl)amino]propyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H14N6O3/c23-14(3-4-19-16(25)13-8-17-5-6-18-13)22-10-1-2-12-11(7-10)15(24)21-9-20-12/h1-2,5-9H,3-4H2,(H,19,25)(H,22,23)(H,20,21,24) |
InChI Key |
XDELIRDBLMAWST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CCNC(=O)C3=NC=CN=C3)C(=O)NC=N2 |
Origin of Product |
United States |
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